2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1,5-Diethyl-8-oxabicyclo[321]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure with boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the use of gold-catalyzed tandem reactions. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides high efficiency and complete diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system.
Reduction: Reduction reactions can also occur, especially targeting the double bonds within the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 can be used.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octane derivatives, while reduction can yield saturated bicyclic compounds.
Scientific Research Applications
2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and oxygen atoms. These interactions can lead to the formation of stable complexes with enzymes or other proteins, affecting their activity and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, making it a useful tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A simpler analog with similar structural features but lacking the boron-containing dioxaborolane moiety.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different chemical properties and reactivity.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and additional oxygen atoms.
Uniqueness
2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bicyclic structure with a boron-containing dioxaborolane moiety. This combination provides distinct chemical reactivity and potential for forming stable complexes with biological molecules, making it valuable in various research applications.
Properties
Molecular Formula |
C17H29BO3 |
---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-(1,5-diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO3/c1-7-16-9-10-17(8-2,19-16)12-13(11-16)18-20-14(3,4)15(5,6)21-18/h11H,7-10,12H2,1-6H3 |
InChI Key |
IBKNVIIQYAHADQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCC(C2)(O3)CC)CC |
Origin of Product |
United States |
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